molecular formula C21H20FN3OS B2581689 3-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide CAS No. 1208449-26-6

3-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide

Cat. No.: B2581689
CAS No.: 1208449-26-6
M. Wt: 381.47
InChI Key: KKMSYDWAPIMAGR-UHFFFAOYSA-N
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Description

The compound 3-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide features a cyclopenta[c]pyrazole scaffold substituted with a phenyl group at position 2 and a propanamide chain at position 2.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c22-15-9-11-17(12-10-15)27-14-13-20(26)23-21-18-7-4-8-19(18)24-25(21)16-5-2-1-3-6-16/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMSYDWAPIMAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide typically involves multiple steps. One common approach is the ultrasonic-assisted synthesis, which has been shown to be effective in producing pyrazole derivatives. This method involves the use of ultrasonic waves to accelerate the reaction, leading to higher yields and shorter reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its fluorophenyl and sulfanyl groups, which can form strong interactions with proteins or other biomolecules. These interactions may alter the function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical and Pharmacological Trends

Impact of Substituents on Properties

Compound Class Key Substituent Melting Point Range Molecular Weight (g/mol) Notable Activity
Cyclopenta[c]pyrazole 4-Fluorophenylsulfanyl Not reported ~367 (estimated) Kinase modulation (inferred)
Thiazole-Oxadiazole 2-Amino-thiazole 134–178°C 375–389 Enzyme inhibition (Alkaline Phosphatase)
Piperidinyl-Oxadiazole 4-Chlorophenylsulfonyl 64–79°C 535–549 Structural complexity for target specificity
Tetrazole-Propanamide Tetrazole ring Not reported 341.34 Enhanced binding affinity

Biological Activity

The compound 3-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide represents a novel class of molecules with potential therapeutic applications. Its structure features a fluorinated aromatic ring and a cyclopentapyrazole moiety, which may contribute to its biological activity. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18FN3S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{3}\text{S}

This indicates that the compound contains:

  • A 4-fluorophenyl group
  • A sulfanyl linkage
  • A cyclopentapyrazole moiety
  • An amide functional group

Anti-inflammatory Properties

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory activities. For instance, a study on related imidazolones showed promising results in reducing inflammation markers in vivo . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of pyrazole derivatives. The structural similarity to known anticancer agents suggests that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound’s ability to inhibit specific enzymes has been a focal point in research. For example, related pyrazole derivatives have been identified as selective inhibitors of p38 MAP kinase, an important target in inflammatory diseases and cancer therapy . The binding affinity and selectivity for these enzymes can be attributed to the unique structural features of the compound.

Case Studies

  • In Vivo Studies : A study evaluating the anti-inflammatory effects of related compounds demonstrated a reduction in paw edema in animal models when treated with similar pyrazole derivatives. This suggests that our compound may exhibit comparable effects .
  • Cell Line Studies : In vitro assays using cancer cell lines have shown that pyrazole derivatives can induce apoptosis through caspase activation and modulation of Bcl-2 family proteins. This indicates potential for therapeutic applications in oncology .

The biological activity of this compound is likely mediated through several mechanisms:

  • Cytokine Modulation : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Cell Cycle Regulation : Induction of cell cycle arrest at specific phases (G1/S or G2/M).
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanismReference
Compound AAnti-inflammatoryInhibition of NF-kB
Compound BAnticancerApoptosis induction
Compound CEnzyme inhibitionp38 MAPK inhibition

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